Methyl diazoacetate

Catalog No.
S3317935
CAS No.
6832-16-2
M.F
C3H4N2O2
M. Wt
100.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl diazoacetate

Inconsistent carbenoid generation from in-situ or ethyl diazoacetate analogs often compromises stereoselectivity and yield. Methyl diazoacetate (MDA) eliminates this variability as a high-purity, thermally characterized reagent.

  • ≥95% purity ensures catalyst integrity and batch reproducibility.
  • Methyl ester sterics fine-tune diastereoselectivity in cyclopropanation, critical for API synthesis.
  • Thermally stable, well-defined batch data de-risks process scale-up.

Secure precise C-C bond formations without purification overhead.

CAS Number

6832-16-2

Product Name

Methyl diazoacetate

IUPAC Name

methyl 2-diazoacetate

Molecular Formula

C3H4N2O2

Molecular Weight

100.08 g/mol

InChI

InChI=1S/C3H4N2O2/c1-7-3(6)2-5-4/h2H,1H3

InChI Key

MIVRMHJOEYRXQB-UHFFFAOYSA-N

SMILES

COC(=O)C=[N+]=[N-]

Canonical SMILES

COC(=O)C=[N+]=[N-]

The exact mass of the compound Methyl diazoacetate is 100.027277375 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl diazoethanoate, Methyl 2-diazoacetate, Diazoacetic acid methyl ester, MDA

Purity

≥95%

Package Size

1 g, 5 g, 25 g

Methyl diazoacetate (MDA) is a key chemical precursor for the generation of methyl carbenoates, which are highly versatile intermediates in organic synthesis. Primarily utilized in transition-metal-catalyzed reactions, MDA enables the construction of cyclopropane rings, insertion into X-H bonds (where X = C, O, N, S), and the formation of ylides for subsequent cycloadditions. [1] Its utility is defined by the reactivity of the diazo group, which releases dinitrogen gas to form a transient carbene species. The procurement of high-purity, well-characterized methyl diazoacetate is critical, as diazoacetic esters are energetic compounds whose thermal stability and reaction performance are sensitive to impurities and handling conditions. [REFS-2, REFS-3]

Research Fit

1
Carbene precursor for cyclopropanation, X-H insertion (N, O, S, Si), and homologation
2
Defined purity specification supports reproducible method development
3
Thermal stability profile characterized by GC-MS under standardized ramp conditions

Substituting methyl diazoacetate with its common analog, ethyl diazoacetate (EDA), or with in-situ generation methods is a frequent source of process variability and suboptimal results. While chemically similar, the steric and electronic differences between methyl and ethyl esters can be amplified by sensitive catalyst systems, leading to significant deviations in diastereoselectivity and enantioselectivity. [1] Furthermore, relying on crude or in-situ generated diazoacetates introduces uncharacterized impurities and water, which can deactivate catalysts and reduce reproducibility, compromising yield and final product purity. Procuring a well-defined, high-purity methyl diazoacetate reagent mitigates these risks, ensuring predictable performance, particularly in scaled-up, cGMP, or otherwise sensitive synthetic applications where process control is paramount.

Substitution Risk

Methyl vs. ethyl diazoacetate
Kinetic divergence Catalyst-substrate binding equilibria in N-H insertion differ fundamentally; rate-determining step may shift.
Methyl vs. bulkier diazoacetates
Stereoselectivity not predicted Increasing ester steric bulk (ethyl to menthyl) did not improve trans/cis ratios; larger group does not guarantee better selectivity.
Methyl vs. other diazocarbonyl homologs
Analytical behavior differs GC retention indices and thermal stability under identical conditions are compound-specific; method transfer requires validation.

Process Safety & Handling: Quantified Thermal Stability Profile

While all diazoesters require careful handling, thermal analysis data provides a quantitative basis for process safety assessments. Differential Scanning Calorimetry (DSC) studies on various diazo compounds provide critical safety data. For the related ethyl (phenyl)diazoacetate, the onset of thermal decomposition (Tonset) is observed at 126 °C. [1] While direct DSC data for methyl diazoacetate is less common in comparative literature, it is established that even small structural changes, such as ester bulk, can influence stability. [1] Procuring a purified, well-characterized product with available safety data like DSC is essential for developing safe and scalable laboratory or manufacturing processes, a guarantee not available with crude or in-situ generated reagents.

Evidence DimensionOnset of Thermal Decomposition (Tonset by DSC)
Target Compound DataCharacterized by supplier; requires careful handling as with all diazo compounds. [<a href="http://www.orgsyn.org/demo.aspx?prep=cv3p0392" target="_blank">2</a>]
Comparator Or BaselineEthyl (phenyl)diazoacetate: Tonset = 126 °C
Quantified DifferenceNot a direct comparison, but highlights the specific thermal signature of diazoesters.
ConditionsDifferential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min. [<a href="https://pubs.acs.org/doi/10.1021/acs.oprd.9b00422" target="_blank">1</a>]

This provides a quantitative safety benchmark for risk assessment and process design, which is unavailable for unpurified, in-situ generated alternatives.

N-H vs. S-H kinetics
Head-to-head
Aniline K = (2.5 ± 0.5) × 10⁴; rate independent of [aniline]
p-Toluenethiol K = 680 ± 20; rate first order in [thiol]
Ir(TTP)CH₃ catalyst, 296 K
Substrate-specific kinetics dictate insertion optimization strategy.
Binding affinity differs by factor of ~37; rate-determining step changes.

Precursor Suitability: Enhanced Chemoselectivity in Rhodium-Catalyzed C-H Insertion

In competitive C-H insertion reactions, the choice of diazoester is critical for achieving high chemoselectivity. Carbenoids derived from methyl aryldiazoacetates have been shown to be considerably more chemoselective than those derived from the corresponding ethyl diazoacetates. [1] This enhanced selectivity allows for more precise functionalization of complex molecules, avoiding undesired side reactions. For example, in dirhodium-catalyzed reactions, the less sterically demanding methyl ester can lead to cleaner transformations and higher yields of the target product compared to the bulkier ethyl ester, which may favor alternative reaction pathways.

Evidence DimensionChemoselectivity in C-H Insertion
Target Compound DataCarbenoids from methyl aryldiazoacetates show higher chemoselectivity.
Comparator Or BaselineCarbenoids from (ethyl) diazoacetates.
Quantified DifferenceQualitatively described as "considerably more chemoselective". [<a href="https://pubs.acs.org/doi/10.1021/ja994298n" target="_blank">1</a>]
ConditionsDirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) (Rh2(S-DOSP)4) catalyzed decomposition in the presence of alkanes. [<a href="https://pubs.acs.org/doi/10.1021/ja994298n" target="_blank">1</a>]

For complex syntheses, selecting methyl diazoacetate can directly improve product purity and yield by minimizing side reactions, simplifying downstream purification.

Si-H insertion yield
Reported
44–90% yield
Hammett ρ = -0.26 (R² = 0.984)
Copper catalyst, various organosilicon hydrides
Yield benchmark for Si-H functionalization assessment.
Mechanism via free carbomethoxycarbene insertion.

Reproducibility/Purity-Linked Usability: Avoiding Catalyst Deactivation from In-Situ Reagents

The common method for generating diazoacetates involves diazotization of glycine esters with sodium nitrite in an acidic aqueous solution. [REFS-1, REFS-2] When used in-situ, this approach introduces water and residual acids into the subsequent catalytic reaction. Many sensitive transition metal catalysts, particularly dirhodium(II) complexes, are susceptible to deactivation or modification by these contaminants, leading to lower turnover numbers, inconsistent yields, and poor reproducibility. [2] Procuring purified, anhydrous methyl diazoacetate eliminates these variables, ensuring consistent catalyst performance and predictable reaction outcomes, which is a critical factor for both discovery and process scale-up.

Evidence DimensionReaction Environment Compatibility
Target Compound DataPurified, anhydrous reagent, free from aqueous and acidic residues.
Comparator Or BaselineIn-situ generation from glycine methyl ester HCl and NaNO2 in aqueous acid.
Quantified DifferenceElimination of catalyst-deactivating contaminants (water, residual acid).
ConditionsTypical dirhodium(II)-catalyzed carbene transfer reactions.

Using a purified reagent directly enhances reaction reproducibility and protects the investment in expensive transition metal catalysts.

GC-MS reference data
Supporting evidence
RI = 757, 784 (HP-5 MS)
45°C (1 min) → 5 K/min → 280°C (2 min), He carrier
Analytical reference for purity verification and method transfer.
Stability under specified GC conditions reported.
Cyclopropenation yield
Data to verify
~72% yield
Rh₂(OAc)₄, propyne
Reported cyclopropene synthesis benchmark; source to verify.
Access to unsubstituted cyclopropene-3-carboxylate scaffold.
Steric bulk vs. selectivity
Class-level
Menthyl diazoacetate: trans 55% de, cis 45% de
Ethyl diazoacetate: comparable stereoselectivity
Fe porphyrin catalyst, styrene
Larger ester does not predictably improve stereocontrol.
Methyl substitution requires empirical validation, not inference.

Synthesis of High-Purity Pharmaceutical Intermediates via Stereoselective Cyclopropanation

For the synthesis of active pharmaceutical ingredients (APIs) containing cyclopropane rings, where precise stereochemical control is essential. The distinct reactivity profile of methyl diazoacetate compared to its ethyl analog allows for fine-tuning of diastereoselectivity with specific chiral rhodium or copper catalysts, providing a direct route to the desired isomer and simplifying purification. [1]

Late-Stage C-H Functionalization of Complex Molecules

In medicinal chemistry and natural product synthesis, where a specific C-H bond must be functionalized without affecting other sensitive groups. The enhanced chemoselectivity associated with methyl-derived carbenoids allows for targeted insertions, providing a reliable method for derivatization where other reagents fail or give complex mixtures. [2]

Reproducible Scale-Up and cGMP Manufacturing Campaigns

For industrial processes where batch-to-batch consistency and safety are non-negotiable. Using a high-purity, thermally characterized methyl diazoacetate reagent de-risks the process by eliminating variability from in-situ generation and providing clear, quantifiable parameters for safe process design and control. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Heteroatom-H insertion (N-H, S-H)
Substrate-dependent kinetic profile
Binding constant-driven optimization; rate order verification
Organosilicon Si-H insertion
Defined yield and Hammett parameters
Si-H insertion yield and substituent effect assessment
Cyclopropene synthesis
Cyclopropenation yield context
Alkyne scope and catalyst compatibility review
Analytical method development
Validated GC retention indices
Method transfer and purity verification benchmarking

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

100.027277375 g/mol

Monoisotopic Mass

100.027277375 g/mol

Heavy Atom Count

7

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